Brefeldin C was first isolated in 1972 from Penicillium brefeldianum and is known for its biological activities, particularly its role in disrupting cellular transport mechanisms. It belongs to the class of meroterpenoids, which are characterized by their complex structures that often include multiple stereocenters and functional groups. The compound's unique structure and biological activity make it a subject of interest for medicinal chemistry and pharmacological research.
In a detailed synthesis reported in 2019, the process begins with 2-furanylcyclopentene, where specific reagents such as di-tert-butyl peroxyoxalate are employed for radical initiation at controlled temperatures. This method showcases a concise approach to constructing the complex structure of Brefeldin C while maintaining high selectivity and efficiency .
The molecular formula of Brefeldin C is , with a molecular weight of approximately 256.29 g/mol. Its structure features a fused bicyclic system with a 13-membered lactone ring and multiple stereocenters, contributing to its biological activity. The stereochemistry plays a crucial role in its interaction with cellular components, particularly in inhibiting protein transport mechanisms .
Brefeldin C undergoes various chemical reactions that can modify its structure for further study or application. For instance, oxidation-reduction reactions can be employed to create analogs or derivatives that may exhibit improved bioavailability or altered biological activity. Such modifications often involve simple transformations like esterification or hydrolysis, which can significantly impact the compound's pharmacological properties .
The mechanism by which Brefeldin C exerts its effects primarily involves the disruption of vesicular transport within cells. It inhibits the function of guanine nucleotide exchange factors, leading to the disassembly of Golgi membranes and subsequent impairment of protein secretion pathways. This action results in notable cellular effects, including apoptosis in certain cell types due to disrupted signaling pathways . The detailed understanding of this mechanism has implications for therapeutic strategies targeting diseases characterized by dysregulated protein transport.
Brefeldin C is typically encountered as a white crystalline solid with specific melting points depending on purity. It is soluble in organic solvents such as methanol and dimethyl sulfoxide but exhibits limited solubility in water. The compound's stability under various conditions is crucial for its application in biological studies; therefore, careful handling and storage are recommended to maintain its integrity .
Brefeldin C has found applications in various scientific fields, particularly in cell biology and pharmacology. Its ability to inhibit protein transport makes it a valuable tool for studying intracellular trafficking mechanisms and Golgi apparatus function. Additionally, it has been explored for potential therapeutic applications in cancer treatment due to its pro-apoptotic effects on certain tumor cells . Research continues into developing analogs of Brefeldin C that may possess enhanced efficacy or reduced toxicity for clinical use.
Brefeldin C was first isolated from the filamentous fungus Penicillium janthinellum, a species frequently identified in terrestrial soil ecosystems across diverse geographical regions, including samples collected from Youyang County, Chongqing, China [8]. This discovery positioned Brefeldin C within a broader family of brefeldin compounds initially overshadowed by the more extensively studied Brefeldin A (first isolated in 1958 from Penicillium decumbens by Singleton et al., who originally named it "decumbin") [4] [1]. The taxonomic identification of the producing strain involved morphological characterization (colony morphology, conidiophore structure, and spore features) combined with molecular phylogenetic analysis of conserved genomic regions, confirming its placement within the Penicillium genus [8]. Unlike Brefeldin A, which has been isolated from numerous Penicillium species and even some marine-derived fungi, reports of Brefeldin C production remain more limited, primarily associated with specific strains of P. janthinellum [8] [1]. This fungus is known to produce a chemically diverse array of secondary metabolites, including indole diterpenoids, azaphilones, and epipolythiodioxopiperazine alkaloids, alongside brefeldin derivatives [8].
The initial isolation process typically involved submerged fermentation in rich media (e.g., potato dextrose broth) for 1-2 weeks, followed by organic solvent extraction (commonly ethyl acetate) of the culture broth. Subsequent purification employed techniques such as vacuum liquid chromatography (VLC) over silica gel and reversed-phase HPLC, leading to the isolation of crystalline Brefeldin C [8] [6]. Early work noted its frequent co-occurrence with Brefeldin A and other structurally related analogs like brefeldin F and G within fungal extracts, suggesting shared or overlapping biosynthetic pathways [8].
Table 1: Key Fungi Producing Brefeldin Compounds
Compound | Primary Producing Fungus | Habitat Source | Year of Initial Isolation | Initial Designation |
---|---|---|---|---|
Brefeldin A | Penicillium decumbens | Terrestrial (Soil) | 1958 | Decumbin |
Brefeldin A | Penicillium brefeldianum | Terrestrial (Soil) | 1963 | Brefeldin A |
Brefeldin C | Penicillium janthinellum | Terrestrial (Soil) | Circa 1990s/2000s* | Brefeldin C |
Brefeldin H | Penicillium sp. (Marine) | Mangrove (Acanthus ilicifolius) | 2010s | Brefeldin H |
*Precise initial isolation year for Brefeldin C is less explicitly documented than Brefeldin A but precedes its structural characterization reports in the late 1990s/early 2000s [8] [6].
The structural elucidation of Brefeldin C unfolded progressively over several decades, heavily reliant on advances in spectroscopic techniques and often occurring in the context of studying the more abundant Brefeldin A [8] [6].
Table 2: Key Milestones in Brefeldin C Structural Elucidation
Time Period | Key Techniques | Major Structural Insights Gained | References |
---|---|---|---|
Pre-1990s | TLC, HPLC, UV, IR, Basic MS | Differentiation from Brefeldin A; Recognition of macrolactone core with cyclopentane and diene. | Implied [8] |
1990s-2000s | 1D/2D NMR (¹H, ¹³C, COSY, HMQC/HSQC, HMBC, NOESY/ROESY) | Identification of C6 hydroxymethyl group (-CH₂OH) replacing C6 methyl; Definition of relative stereochemistry and ring conformation differences vs. BFA. | [8] [6] |
2000s-Present | Single-crystal X-ray Diffraction, ECD, Modified Mosher's Method | Unambiguous confirmation of planar structure and absolute stereochemistry (e.g., 4R,6R,7R,13S,15R). | [8] |
2000s-Present | NMR, MS of Derivatives (e.g., 6α-hydroxy-BFC) | Confirmation of parent structure reactivity; Insights into SAR and biosynthetic relationships. | [8] |
Early pharmacological investigations of Brefeldin C were significantly influenced by the established biological profile of Brefeldin A (BFA). BFA was initially classified as a potent antiviral agent following its discovery, with moderate activity observed in vitro [4]. Subsequent research in the 1980s revealed its profound ability to disrupt Golgi apparatus structure and inhibit protein secretion by blocking ER-to-Golgi transport via inhibition of Arf1 activation by Sec7-domain GEFs [1] [7]. This established BFA primarily as a research tool for studying intracellular membrane trafficking and later highlighted its potent apoptosis-inducing and cytotoxic effects in cancer cells [2] [5] [6]. Consequently, early reports often implicitly or explicitly grouped Brefeldin C with BFA under the broad umbrella of antiviral or antiproliferative macrolides, potentially overlooking its unique properties [8].
Research paradigms began to shift as rigorous comparative biological evaluations were conducted:
Table 3: Comparison of Initial and Evolved Pharmacological Views of Brefeldin C vs. Brefeldin A
Pharmacological Aspect | Initial Classification/Assumption (Often based on BFA) | Evolved Understanding (Based on Brefeldin C Studies) |
---|---|---|
Primary Category | Antiviral Agent / General Cytotoxin | Compound with potential for specific enzyme inhibition (e.g., AChE) and distinct cytotoxicity profile |
Mechanistic Basis | Golgi Disruption via Arf1-GEF Inhibition | Altered interaction with trafficking machinery; Potential for unique targets (e.g., cholinesterases) |
Relative Potency (vs. BFA) | Assumed similar | Generally lower antiviral/antifungal potency; Variable but often lower direct cytotoxicity |
Key Differentiating Feature | N/A | C6 Hydroxymethyl Group (-CH₂OH) |
Promising Research Direction | Antivirals / Broad Anticancer | Neurodegenerative disease target modulation; Targeted anticancer derivatives via semi-synthesis |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8